4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine
Overview
Description
4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H9N3S4. It is known for its unique structure, which includes two thiophene rings attached to a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with thiophene-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine core or the thiophene rings.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials and conductive polymers.
Mechanism of Action
The mechanism of action of 4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.
4,6-Dimethylpyrimidin-2-amine: Used in the synthesis of pharmaceuticals.
4,6-Dichloropyrimidin-2-amine: Employed in the development of agrochemicals.
Uniqueness
4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine is unique due to the presence of thiophene rings, which impart distinct electronic properties. These properties make it particularly valuable in the field of organic electronics and material science. Additionally, its potential biological activity sets it apart from other similar compounds .
Properties
IUPAC Name |
4,6-bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S4/c13-12-14-8(18-10-3-1-5-16-10)7-9(15-12)19-11-4-2-6-17-11/h1-7H,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHYCNVWVVESLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC(=NC(=N2)N)SC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280882 | |
Record name | 4,6-Bis(2-thienylthio)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339017-62-8 | |
Record name | 4,6-Bis(2-thienylthio)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339017-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Bis(2-thienylthio)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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